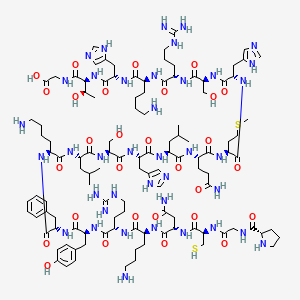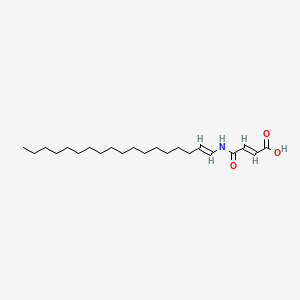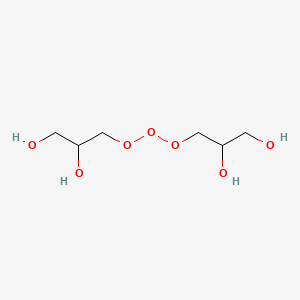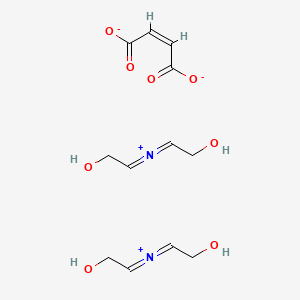
Bis(bis(2-hydroxyethyl)ammonium) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du maléate de bis(bis(2-hydroxyéthyl)ammonium) implique généralement la réaction de l'acide maléique avec la bis(2-hydroxyéthyl)amine. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. La réaction peut être représentée comme suit :
Acide maléique+2Bis(2-hydroxyéthyl)amine→Maléate de bis(bis(2-hydroxyéthyl)ammonium)
La réaction est généralement effectuée en milieu aqueux à une température comprise entre 25 et 50 °C. Le produit est ensuite purifié par recristallisation ou par d'autres techniques de purification appropriées .
Méthodes de production industrielle
La production industrielle du maléate de bis(bis(2-hydroxyéthyl)ammonium) suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de qualité industrielle et des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le produit est ensuite soumis à des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la conformité aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le maléate de bis(bis(2-hydroxyéthyl)ammonium) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Il peut être réduit à l'aide d'agents réducteurs appropriés pour produire des formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium. Les réactions sont généralement effectuées en milieu acide ou neutre.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés. Les réactions sont effectuées dans des conditions de température et de pression contrôlées.
Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le maléate de bis(bis(2-hydroxyéthyl)ammonium) a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme agent de délivrance de médicaments.
Industrie : Il est utilisé dans la production de divers produits industriels, notamment des lubrifiants et des additifs.
Mécanisme d'action
Le mécanisme d'action du maléate de bis(bis(2-hydroxyéthyl)ammonium) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut interagir avec des enzymes, des récepteurs et d'autres biomolécules, ce qui conduit à divers effets biochimiques et physiologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
Bis(bis(2-hydroxyethyl)ammonium) maleate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of various industrial products, including lubricants and additives.
Mécanisme D'action
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) maleate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Érucate de bis(2-hydroxyéthyl)ammonium : Ce composé est similaire en structure et est utilisé comme lubrifiant et additif respectueux de l'environnement.
Acétate de bis(2-hydroxyéthyl)ammonium : Un autre composé similaire avec des applications dans divers processus chimiques.
Unicité
Le maléate de bis(bis(2-hydroxyéthyl)ammonium) est unique en raison de sa structure chimique et de ses propriétés spécifiques, qui le rendent adapté à un large éventail d'applications. Sa capacité à subir diverses réactions chimiques et ses activités biologiques potentielles le distinguent des autres composés similaires .
Propriétés
Numéro CAS |
85909-55-3 |
|---|---|
Formule moléculaire |
C12H18N2O8 |
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
bis(2-hydroxyethylidene)azanium;(Z)-but-2-enedioate |
InChI |
InChI=1S/2C4H8NO2.C4H4O4/c2*6-3-1-5-2-4-7;5-3(6)1-2-4(7)8/h2*1-2,6-7H,3-4H2;1-2H,(H,5,6)(H,7,8)/q2*+1;/p-2/b;;2-1- |
Clé InChI |
ZKAOBYSKJCGBBB-KSBRXOFISA-L |
SMILES isomérique |
C(C=[N+]=CCO)O.C(C=[N+]=CCO)O.C(=C\C(=O)[O-])\C(=O)[O-] |
SMILES canonique |
C(C=[N+]=CCO)O.C(C=[N+]=CCO)O.C(=CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


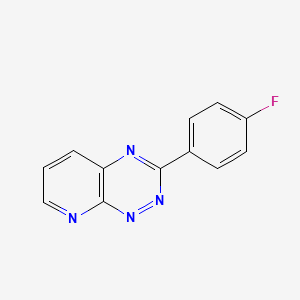
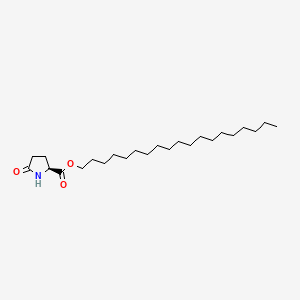
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
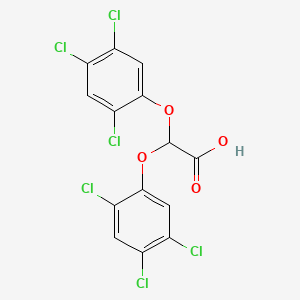


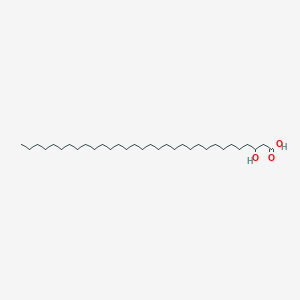
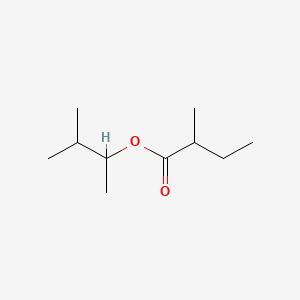
![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
